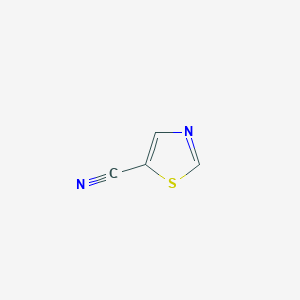

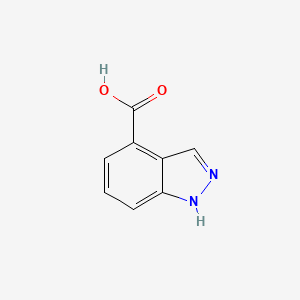

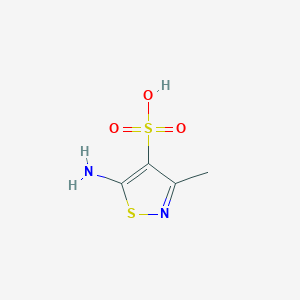

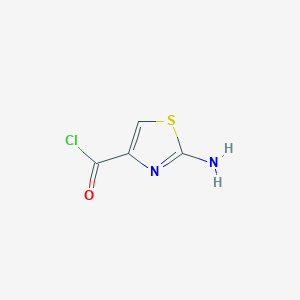

2-Amino-1,3-thiazole-4-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Chemical Reactions Analysis

Reactions of 2-amino-4-phenyl-1,3-thiazole with aromatic aldehydes, phenyl isocyanate, and carboxylic acid chlorides have been studied .Applications De Recherche Scientifique

Synthesis of N-Acyl-Thiazolidine-4-Carboxylic Acid Derivatives : A study synthesized derivatives such as 2-Amino-1-[(4-methoxycarbonyl thiazolidin-3-yl)carbonyl]pyridinium chloride. These compounds significantly influenced learning and memory in experimental animals and were capable of affecting the central cholinergic system (Krichevskiy et al., 2007).

Antimicrobial and Anti-Inflammatory Activities : Another study achieved the synthesis of 4-aryl-2-Amino thiazoles, which were evaluated for antimicrobial and anti-inflammatory activities. These activities were studied for the final products of the synthesis process (Giridhar et al., 2008).

Synthesis and Structural Characterization : Research on novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives focused on synthesizing and characterizing these compounds. The study also compared experimental results with theoretical results, adding valuable insights into the structural aspects of these molecules (Er et al., 2016).

Fungicidal and Antivirus Activity : A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized and evaluated for biological activities including fungicidal activity and antivirus activity. Some of these compounds exhibited significant effects against fungi and viruses (Fengyun et al., 2015).

Synthesis of 2-Amino- and 2-(Arylamino)-Substituted Thiazoles : A one-pot synthesis of these compounds was achieved, demonstrating the versatility in synthesizing diverse thiazole derivatives. This synthesis process highlights the potential for creating a wide range of compounds for various applications (Moriarty et al., 1992).

Safety And Hazards

Orientations Futures

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial and anti-inflammatory activities) . It is wished that this review will be accommodating for new views in the expedition for rationalistic designs of 2-aminothiazole-based medical synthetic pathways .

Propriétés

IUPAC Name |

2-amino-1,3-thiazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2OS/c5-3(8)2-1-9-4(6)7-2/h1H,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXSWDFRUFTPKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608544 |

Source

|

| Record name | 2-Amino-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1,3-thiazole-4-carbonyl chloride | |

CAS RN |

749795-92-4 |

Source

|

| Record name | 2-Amino-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.